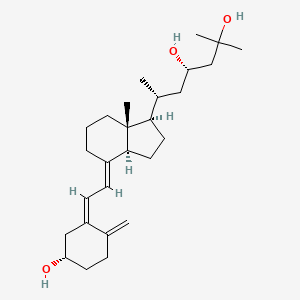

23S,25-Dihydroxyvitamin D3

Description

Origin from Precursor Molecules

The journey to 23S,25-dihydroxyvitamin D3 begins with its precursor, 25-hydroxyvitamin D3 (25(OH)D3), which is the major circulating form of vitamin D. medscape.commedscape.com The formation of this compound is a key step in an alternative metabolic pathway that becomes prominent, particularly in states of vitamin D excess.

The direct precursor to this compound is 25-hydroxyvitamin D3. The conversion involves a critical hydroxylation reaction at the C-23 position of the 25(OH)D3 molecule. nih.gov This metabolic route is distinct from the well-known pathways that lead to the formation of the hormonally active 1,25-dihydroxyvitamin D3 or the catabolic product 24,25-dihydroxyvitamin D3. nih.govnih.gov Research has shown that kidney homogenates can efficiently convert 25-hydroxyvitamin D3 into 23,25-dihydroxyvitamin D3. nih.gov In fact, under certain conditions, such as after treatment with 1,25-dihydroxyvitamin D3, the formation of 23,25-dihydroxyvitamin D3 can be the major metabolic pathway for 25-hydroxyvitamin D3 in guinea pig kidney mitochondria, surpassing the rate of 24,25-dihydroxyvitamin D3 formation. nih.gov

Enzymatic Machinery Involved in Formation

The biosynthesis of this compound is orchestrated by a specific set of enzymes, primarily belonging to the cytochrome P450 superfamily. These enzymes are crucial for the hydroxylation reactions that define the vitamin D metabolic pathways.

The key enzyme responsible for the C-23 hydroxylation of 25-hydroxyvitamin D3 is CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. uniprot.orgnih.govresearchgate.net While its name suggests a primary role in 24-hydroxylation, CYP24A1 is a versatile enzyme with multicatalytic capabilities, including significant 23-hydroxylase activity. uniprot.orgacs.orgimrpress.com The relative contribution of its 23- and 24-hydroxylase activities can vary between species. imrpress.comoup.com For instance, human CYP24A1 exhibits both 23- and 24-hydroxylation activities, while the rat enzyme predominantly favors 24-hydroxylation. imrpress.com

The hydroxylase activity leading to the formation of this compound has been characterized in various experimental systems. Studies using kidney cortex mitochondria from guinea pigs treated with 1,25-dihydroxyvitamin D3 demonstrated a significant induction of 23-hydroxylase activity, with reaction rates ranging from 1.0 to 1.8 pmol/min per mg of mitochondrial protein. nih.gov This rate was substantially higher than that of 24-hydroxylase activity in the same preparations. nih.gov The 23-hydroxylase has been identified as a cytochrome P-450-dependent monooxygenase. nih.gov Further research with recombinant human CYP24A1 has confirmed its ability to catalyze multiple reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism. acs.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Primary Function in Vitamin D Metabolism | Role in 23S,25(OH)2D3 Formation |

|---|---|---|

| CYP24A1 | Catalyzes the C24 and C23-oxidation pathways of vitamin D metabolites. uniprot.org | Directly hydroxylates 25-hydroxyvitamin D3 at the C-23 position. uniprot.orgacs.org |

| CYP3A4 | Involved in the metabolism of xenobiotics and endogenous compounds, including vitamin D. e-enm.org | Contributes to the 23-hydroxylation of vitamin D metabolites, particularly in the liver and intestine. oup.comnih.gov |

Stereochemical Aspects of Biosynthesis

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is critical for its biological activity. The biosynthesis of 23,25-dihydroxyvitamin D3 is a stereospecific process.

Research has established that the naturally occurring form of 23,25-dihydroxyvitamin D3 is the 23S-stereoisomer. nih.gov This was determined by comparing the metabolite produced in vivo and in vitro with chemically synthesized stereoisomers. nih.gov Studies have shown that the enzymatic production of 25-hydroxyvitamin D3-26,23-lactone, a subsequent metabolite, is highly selective for the 23(S)-hydroxy configuration of 23,25-dihydroxyvitamin D3. nih.gov This finding strongly implies that the precursor itself, formed through the action of CYP24A1, has the 23S configuration. nih.gov The stereospecificity of these enzymatic reactions underscores the precise molecular recognition that governs vitamin D metabolism.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23+,24-,25+,27-/m1/s1 |

InChI Key |

JVBPQHSRTHJMLM-WTHMTOCBSA-N |

SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

23,25-dihydroxycholecalciferol 23,25-dihydroxyvitamin D3 23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23R)-isomer 23,25-dihydroxyvitamin D3, (3beta,5Z,7E,23S)-isomer 23s, 25 dihydroxyvitamin D 23S,25-dihydroxyvitamin D3 |

Origin of Product |

United States |

Biosynthesis and Enzymatic Conversions of 23s,25 Dihydroxyvitamin D3

Stereochemical Aspects of Biosynthesis

Comparison with Other Stereoisomers (e.g., 23R)

The biological activities and metabolic pathways of dihydroxyvitamin D3 compounds are highly dependent on their stereochemistry. In the case of 23,25-dihydroxyvitamin D3, two primary stereoisomers exist: 23S,25-dihydroxyvitamin D3 and 23R,25-dihydroxyvitamin D3.

Research has shown that the naturally occurring form is the 23S isomer. nih.gov This stereoisomer is a significantly better substrate for the enzymatic production of 25-hydroxyvitamin D3-26,23-lactone when compared to its 23R counterpart. nih.gov In fact, the production of the lactone is highly selective for the 23S-hydroxy-23,25-dihydroxyvitamin D3. nih.gov

Furthermore, studies involving the synthesis of 23-keto-25-hydroxyvitamin D3 have demonstrated that the R stereoisomer of 23,25-dihydroxyvitamin D3 is a much more effective precursor for this metabolite in vitro, being about ten times more potent than the naturally occurring S stereoisomer. nih.gov This highlights the distinct metabolic fates of the two stereoisomers.

Regulation of Enzymes Involved in this compound Production

The production of this compound is intrinsically linked to the catabolism of 25-hydroxyvitamin D3 (25(OH)D3), primarily mediated by the enzyme CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase. wikipedia.orgacs.org This mitochondrial cytochrome P450 enzyme is responsible for the 24-oxidation pathway that degrades 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active form of vitamin D, to calcitroic acid. wikipedia.org CYP24A1 also possesses 23-hydroxylase activity, leading to the formation of this compound. acs.orgnih.gov

The regulation of CYP24A1 is a critical control point in maintaining vitamin D homeostasis. researchgate.net Its expression is influenced by a complex interplay of feedback mechanisms and hormonal and genetic factors.

Feedback Mechanisms by 1α,25-Dihydroxyvitamin D3

A primary regulator of CYP24A1 expression is the active form of vitamin D itself, 1,25(OH)2D3. wikipedia.orgnih.gov This creates a negative feedback loop to prevent vitamin D toxicity. nih.gov High levels of 1,25(OH)2D3 induce the transcription of the CYP24A1 gene, thereby increasing the production of the CYP24A1 enzyme. wikipedia.orgresearchgate.netnih.gov This, in turn, enhances the catabolism of both 25(OH)D3 and 1,25(OH)2D3, including the production of this compound, ultimately reducing the levels of active vitamin D. nih.govresearchgate.net

This regulation occurs at the genetic level, where 1,25(OH)2D3 binds to the vitamin D receptor (VDR). researchgate.netnih.gov The 1,25(OH)2D3-VDR complex then interacts with vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, stimulating its transcription. wikipedia.orgaacrjournals.orgoup.com

Influence of Other Hormonal and Genetic Factors

Beyond the primary feedback loop with 1,25(OH)2D3, other hormonal and genetic factors also play a significant role in regulating the enzymes involved in this compound production.

Hormonal Factors:

Parathyroid Hormone (PTH): PTH is a key regulator of vitamin D metabolism. researchgate.netnih.gov While it stimulates the production of 1,25(OH)2D3, it suppresses the expression of CYP24A1. nih.govoup.com This action is part of a broader hormonal system to maintain calcium homeostasis. yourhormones.info

Fibroblast Growth Factor 23 (FGF23): This hormone, produced in bone, also plays a crucial role. nih.gov FGF23 inhibits the production of 1,25(OH)2D3 and stimulates the expression of CYP24A1, thereby promoting the degradation of vitamin D metabolites. researchgate.netnih.govmedscape.com

Other Hormones: Other hormones such as glucocorticoids, estrogens, and retinoids can also influence CYP24A1 expression in various tissues. nih.govoup.com

Genetic Factors:

Genetic variations can significantly impact an individual's vitamin D metabolism. nih.govaustinpublishinggroup.com Polymorphisms, or single nucleotide polymorphisms (SNPs), in several genes have been associated with altered circulating levels of vitamin D metabolites. austinpublishinggroup.com

| Gene | Function | Impact of Genetic Variation |

| CYP24A1 | Encodes the primary catabolic enzyme for vitamin D metabolites. austinpublishinggroup.com | Variations can alter the rate of this compound production and overall vitamin D catabolism. austinpublishinggroup.com |

| VDR | Encodes the Vitamin D Receptor, which mediates the genomic effects of 1,25(OH)2D3. austinpublishinggroup.com | Polymorphisms can affect the sensitivity of the CYP24A1 gene to regulation by 1,25(OH)2D3. austinpublishinggroup.com |

| GC | Encodes the Vitamin D Binding Protein (VDBP), which transports vitamin D metabolites in the blood. austinpublishinggroup.com | Variations can influence the bioavailability of 25(OH)D3 for enzymatic conversion. austinpublishinggroup.comoup.com |

| CYP2R1 | Encodes a key enzyme for the initial 25-hydroxylation of vitamin D. austinpublishinggroup.com | Polymorphisms can affect the overall pool of 25(OH)D3 available for further metabolism. nih.govnih.gov |

| DHCR7 | Encodes an enzyme involved in cholesterol synthesis, which can affect the substrate available for vitamin D synthesis in the skin. austinpublishinggroup.comoup.com | Variations can influence the initial production of vitamin D. austinpublishinggroup.comoup.com |

These genetic factors contribute to the individual variability observed in vitamin D status and metabolism. austinpublishinggroup.com

Further Metabolism and Catabolic Pathways of 23s,25 Dihydroxyvitamin D3

Conversion to Downstream Metabolites

The metabolism of 23S,25(OH)₂D₃ proceeds through a series of oxidative steps, leading to the formation of both a significant lactone metabolite and various trihydroxylated intermediates.

The conversion of 23S,25(OH)₂D₃ to 25-hydroxyvitamin D₃-26,23-lactone is a multi-step process. acs.org Research has demonstrated that 23S,25(OH)₂D₃ is a direct and natural precursor in this biosynthetic route. The pathway involves the subsequent formation of 23S,25,26-trihydroxyvitamin D₃ and an intermediate lactol form before the final, stable lactone is produced. acs.orgcapes.gov.brnih.gov Studies using recombinant human cytochrome P450 enzymes have shown that a single enzyme, CYP24A1, can catalyze all the necessary steps, from the initial formation of 23S,25(OH)₂D₃ from 25-hydroxyvitamin D₃ to the eventual production of the lactone. acs.org The natural configuration of this final product has been identified as (23S,25R)-25-hydroxyvitamin D₃ 26,23-lactone. pnas.org While CYP24A1 is responsible for the initial conversions, evidence also suggests that other enzymes, such as those from the CYP3A family, may be involved in the final step of converting 23,25,26(OH)₃D₃ to the lactone, particularly in rats. nih.gov

A critical step in the metabolism of 23S,25(OH)₂D₃ is its conversion to a trihydroxylated form. Specifically, 23S,25(OH)₂D₃ is hydroxylated to produce 23S,25,26-trihydroxyvitamin D₃ (23,25,26(OH)₃D₃). acs.orgnih.gov This triol is not an end-product but a key intermediate in the formation of 25-hydroxyvitamin D₃-26,23-lactone. capes.gov.brnih.gov Studies with Cyp24a1 knockout rats have confirmed that CYP24A1 is the enzyme responsible for converting 23S,25(OH)₂D₃ into 23S,25,26(OH)₃D₃. nih.gov The synthesis and metabolism of various stereoisomers, such as (23S,25R)-23,25,26-trihydroxyvitamin D₃, have been instrumental in elucidating this metabolic sequence. acs.org

Biosynthesis of 25-Hydroxyvitamin D3-26,23-lactone

Role in the C-23 Hydroxylation Pathway

The C-23 hydroxylation pathway represents a major route for the catabolism and inactivation of vitamin D compounds. nih.govacs.org 23S,25-Dihydroxyvitamin D₃ is a central molecule in this pathway, being the product of the initial C-23 hydroxylation of 25-hydroxyvitamin D₃. acs.org This pathway functions alongside the C-24 hydroxylation pathway to tightly regulate the concentrations of active vitamin D hormones. The entire C-23 pathway, which includes the sequential formation of 23S,25(OH)₂D₃, 23S,25,26(OH)₃D₃, and the 26,23-lactone, is considered a mechanism for deactivating vitamin D, especially under conditions of excess. acs.org

Interrelationship with the C-24 Hydroxylation Pathway

A fascinating aspect of vitamin D metabolism is the close relationship between the C-23 and C-24 hydroxylation pathways. Both catabolic routes are primarily catalyzed by the same mitochondrial cytochrome P450 enzyme: CYP24A1. nih.govnih.gov This single enzyme is responsible for initiating the inactivation of both 25-hydroxyvitamin D₃ and the hormonal form, 1α,25-dihydroxyvitamin D₃, by hydroxylating them at either the C-24 or C-23 position. nih.govoup.com

The choice between these two pathways exhibits significant species-based differences. Human CYP24A1 is a bifunctional enzyme that can catalyze reactions in both the C-23 and C-24 oxidation pathways. acs.orgnih.gov In contrast, rat CYP24A1 almost exclusively catalyzes the C-24 hydroxylation pathway, showing very little C-23 hydroxylation activity. acs.orgnih.gov This distinction underscores a divergence in vitamin D catabolism between species. The C-24 pathway ultimately leads to the formation of calcitroic acid, a major excretory product. drugbank.comuniprot.org

Table 1: Species-Dependent Activity of CYP24A1

| Enzyme Source | Primary Catabolic Pathway | C-23 Pathway Activity | C-24 Pathway Activity | Reference |

|---|---|---|---|---|

| Human CYP24A1 | Bifunctional (C-23 and C-24) | Present | Predominant | acs.orgnih.gov |

| Rat CYP24A1 | C-24 Hydroxylation | Almost none | Almost exclusive | acs.orgnih.gov |

Enzymatic Steps in Subsequent Metabolite Formation

The transformation of 23S,25(OH)₂D₃ into its various downstream metabolites is governed by specific enzymatic reactions, predominantly involving the cytochrome P450 superfamily.

The enzyme CYP24A1 displays remarkable promiscuity and specificity, which dictates the metabolic fate of vitamin D compounds. nih.gov Its promiscuity is evident in its ability to act on multiple substrates, including 25-hydroxyvitamin D₃ and 1α,25-dihydroxyvitamin D₃. nih.gov Furthermore, it is a multifunctional enzyme, capable of catalyzing a series of sequential oxidation reactions within a single pathway. nih.govdrugbank.com

The enzyme's specificity determines whether it pursues the C-23 or C-24 pathway. This regioselectivity is dictated by subtle differences in the enzyme's amino acid sequence. nih.govresearchgate.net Site-directed mutagenesis studies have revealed that the amino acid residue at position 326 in CYP24A1 is a critical determinant. researchgate.net A single mutation from alanine (B10760859) (which favors C-24 hydroxylation) to glycine (B1666218) allows the substrate to dock deeper into the enzyme's binding pocket, positioning the C-23 carbon for hydroxylation instead. researchgate.net Other residues, such as those at positions 416 and 500, also play a crucial role in substrate orientation and determining the metabolic route. nih.gov While CYP24A1 is the principal enzyme, other P450s like CYP3A4 may also contribute to vitamin D catabolism, though they lack the high specificity of CYP24A1. nih.govoup.com

Table 2: Key Enzymes in the Metabolism of 23S,25-Dihydroxyvitamin D₃

| Enzyme | Function | Substrates | Key Products from 23S,25(OH)₂D₃ | Reference |

|---|---|---|---|---|

| CYP24A1 (Human) | Bifunctional catalyst for C-23 and C-24 pathways. Catalyzes multiple sequential steps. | 25(OH)D₃, 1,25(OH)₂D₃, 23S,25(OH)₂D₃ | 23S,25,26(OH)₃D₃, 25(OH)D₃-26,23-lactone | nih.govacs.orgnih.gov |

| CYP3A Family | May participate in the conversion of 23,25,26(OH)₃D₃ to the final lactone. | 23,25,26(OH)₃D₃ | 25(OH)D₃-26,23-lactone | nih.gov |

Excretory Pathways of End-Products

The catabolism of vitamin D metabolites, including the pathways involving 23S,25-dihydroxyvitamin D₃, ultimately leads to the formation of biologically inactive, water-soluble end-products that can be efficiently eliminated from the body. taylorandfrancis.com The further metabolism of 1,25(OH)₂D₃ is primarily viewed as a degradative or excretory process. physiology.org The two principal catabolic routes, the C-24 oxidation pathway and the C-23 lactone pathway, terminate in specific excretory forms. acs.orgmdpi.comdrugbank.com

The C-24 oxidation pathway culminates in the formation of calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃). wikipedia.orgtaylorandfrancis.comnih.gov This compound is a major, water-soluble metabolite of 1,25(OH)₂D₃ that is generated in the liver and kidneys. wikipedia.orgnih.gov Calcitroic acid is considered the primary excretory product of this pathway. geneesmiddeleninformatiebank.nlacs.org The main route for its elimination is secretion into the bile, followed by excretion in the feces. geneesmiddeleninformatiebank.nltaylorandfrancis.comnih.gov Only a small fraction of vitamin D metabolites are found in the urine. geneesmiddeleninformatiebank.nl This biliary excretion pathway is a crucial mechanism for clearing vitamin D hormones from the body. physiology.orgnih.gov

The C-23 oxidation pathway, which involves 23S,25(OH)₂D₃, ultimately yields 1α,25(OH)₂D₃-26,23-lactone. imrpress.comacs.orgmdpi.com This lactone is another significant end-product of vitamin D catabolism and has been identified as a major metabolite circulating in human plasma, particularly when vitamin D levels are high. nih.govdrugbank.com Like calcitroic acid, the lactone metabolites are targeted for excretion, principally via the bile and feces. geneesmiddeleninformatiebank.nl The conversion to these terminal products represents the inactivation of the vitamin D hormone, preventing excessive biological activity. taylorandfrancis.com

Table 2: Major Excretory End-Products of Vitamin D Catabolism

| End-Product | Precursor Pathway | Key Characteristics | Primary Excretion Route |

|---|---|---|---|

| Calcitroic Acid | C-24 Oxidation | Water-soluble, side-chain cleaved | Bile and Feces geneesmiddeleninformatiebank.nltaylorandfrancis.comnih.gov |

| 1α,25(OH)₂D₃-26,23-lactone | C-23 Lactone Formation | Major circulating metabolite | Bile and Feces geneesmiddeleninformatiebank.nl |

Molecular and Cellular Research on 23s,25 Dihydroxyvitamin D3 and Its Metabolites

Ligand-Receptor Interactions and Binding Studies

The biological actions of vitamin D compounds are primarily mediated through their interaction with specific proteins, namely the nuclear Vitamin D Receptor (VDR), which regulates gene transcription, and the Vitamin D Binding Protein (DBP), which transports these compounds in the circulation. researchgate.netfrontiersin.org The specific three-dimensional structure (stereochemistry) of these compounds plays a critical role in determining the strength and nature of these interactions.

The Vitamin D Receptor is a ligand-dependent transcription factor that, upon binding with active vitamin D metabolites, modulates the expression of numerous target genes. sav.sknih.gov The affinity of a given metabolite for the VDR is a key determinant of its genomic activity. researchgate.net

Research has focused on metabolites of 1α,25-dihydroxyvitamin D₃ [1,25(OH)₂D₃], particularly its major metabolite, 1α,25-dihydroxyvitamin D₃-26,23-lactone. Studies on this lactone metabolite have revealed a very low binding affinity for the VDR, estimated to be around 0.5% of the affinity of 1,25(OH)₂D₃. oup.com Despite this low affinity, the lactone demonstrates distinct biological activities. oup.com

In contrast, synthetic analogues have been developed to enhance VDR interaction. For instance, certain 1α,25-(OH)₂D₃-26,23-lactam analogues, which are structurally related to the lactone, have been shown to possess a strong binding affinity for the VDR, in some cases even higher than that of 1,25(OH)₂D₃ itself. nih.gov

The Vitamin D Binding Protein (DBP) is the primary carrier for vitamin D and its metabolites in the bloodstream, binding approximately 85% of circulating 25-hydroxyvitamin D₃ and 1,25(OH)₂D₃. nih.govmdpi.com Its binding affinity influences the bioavailability and clearance rate of these compounds. nih.gov

DBP generally exhibits a high affinity for vitamin D metabolites. nih.govresearchgate.net The rank order of affinity is typically 24,25(OH)₂D > 25(OH)D > 1,25(OH)₂D > vitamin D. nih.gov Studies on synthetic analogues suggest that the side-chain structure is a critical determinant of DBP binding. For example, the analogue 1,25-dihydroxy-16-ene-23-yne cholecalciferol (RO 23-7553) was found to have a dramatically reduced affinity for plasma DBP—about 1000 times less than that of 1,25(OH)₂D₃. nih.gov This highlights how specific structural modifications can drastically alter interaction with this transport protein, which in turn affects the in vivo potency of the compound. nih.gov

The precise spatial arrangement of atoms in vitamin D metabolites significantly impacts their ability to bind to the VDR. This has been demonstrated through comparative studies of different diastereoisomers of 1α,25-dihydroxyvitamin D₃-26,23-lactone. nih.gov

Four possible diastereoisomers—(23S,25S), (23R,25R), (23R,25S), and (23S,25R)—were synthesized and tested for their ability to compete with 1,25(OH)₂D₃ for binding to the VDR. The results showed a clear hierarchy in binding affinity, underscoring the importance of the stereochemistry at both the C-23 and C-25 positions. nih.gov The naturally occurring form of the lactone was identified as having the 23(S), 25(R) configuration, which notably was the poorest competitor for the VDR among the isomers tested. nih.gov

| Diastereoisomer | Relative VDR Binding Competition | Configuration of Natural Lactone |

|---|---|---|

| 23(S),25(S) | Best Competitor | No |

| 23(R),25(R) | Second Best Competitor | No |

| 23(R),25(S) | Third Best Competitor | No |

| 23(S),25(R) | Poorest Competitor | Yes |

Interactions with Vitamin D Binding Protein (DBP)

Investigations into Biological Activities (Mechanistic Focus)

Beyond receptor binding, research has delved into the downstream effects of 23S,25-dihydroxyvitamin D₃ and its related metabolites on cellular behavior. These investigations often use in vitro models to elucidate the specific molecular pathways influenced by these compounds.

Cell-based assays are crucial for understanding the direct effects of vitamin D compounds on fundamental cellular activities like proliferation and differentiation, independent of systemic effects like calcium metabolism. nih.govscispace.com

Studies using various cell lines have revealed that metabolites of 23S,25-dihydroxyvitamin D₃ can act as modulators of cell growth and specialization, sometimes in an antagonistic manner to 1,25(OH)₂D₃. oup.comnih.gov

In the human promyelocytic leukemia cell line (HL-60), a common model for studying cell differentiation, the naturally occurring 1α,25(OH)₂D₃-26,23-lactone was found to inhibit the differentiation typically induced by 1,25(OH)₂D₃. oup.com Similarly, synthetic 1α,25-(OH)₂D₃-26,23-lactam analogues did not induce differentiation on their own, but dose-dependently inhibited the differentiation of HL-60 cells that was triggered by 1,25(OH)₂D₃. nih.gov

In bone cell models, the 1α,25(OH)₂D₃-26,23-lactone has demonstrated unique biological activities, including the ability to stimulate collagen synthesis in osteoblasts and inhibit the formation of osteoclast-like cells. oup.com These findings suggest a role in regulating bone cell activity that is distinct from that of its parent compound, 1,25(OH)₂D₃. oup.com

| Compound | Cell Model | Observed Effect |

|---|---|---|

| 1α,25(OH)₂D₃-26,23-lactone | HL-60 (Human Leukemia) | Inhibition of differentiation induced by 1,25(OH)₂D₃. oup.com |

| 1α,25(OH)₂D₃-26,23-lactam analogues | HL-60 (Human Leukemia) | Inhibition of differentiation induced by 1,25(OH)₂D₃. nih.gov |

| 1α,25(OH)₂D₃-26,23-lactone | Osteoblasts | Stimulation of collagen synthesis. oup.com |

| 1α,25(OH)₂D₃-26,23-lactone | Bone Marrow Mononuclear Cells | Inhibition of osteoclast-like cell formation. oup.com |

Influence on Cellular Processes in In Vitro Models

Regulation of Nuclear Factor-κB (NF-κB) Activity

The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), is recognized for its ability to suppress the activity of Nuclear Factor-κB (NF-κB), a key signaling pathway in inflammatory responses. researchgate.netplos.orgphysiology.org This regulation is primarily mediated through the vitamin D receptor (VDR). researchgate.netphysiology.orgnih.gov

The mechanism involves the VDR physically interacting with IκB kinase β (IKKβ), which is a crucial component of the IKK complex responsible for activating NF-κB. researchgate.netnih.gov This interaction, enhanced by the presence of 1,25(OH)2D3, blocks the activation of NF-κB. researchgate.netnih.gov Specifically, 1,25(OH)2D3 treatment has been shown to inhibit the TNFα-induced phosphorylation of IκBα, a critical step in NF-κB activation. nih.gov

Furthermore, 1,25(OH)2D3 can rapidly decrease the translocation of the p65 subunit of NF-κB into the nucleus in a VDR-dependent manner. researchgate.netnih.govconicet.gov.ar Studies have also indicated that 1,25(OH)2D3 can increase the expression of IκBα, the inhibitor of NF-κB, which further contributes to the suppression of NF-κB activity. plos.orgconicet.gov.ar This inhibitory effect on NF-κB signaling has been observed in various cell types, including adipocytes, endothelial cells, and fibroblasts. plos.orgphysiology.orgconicet.gov.ar

Gene Expression Modulation (Indirect and Direct Mechanisms)

The hormonal form of vitamin D, 1,25(OH)2D3, modulates the expression of a multitude of genes through both direct and indirect mechanisms, which are mediated by the intracellular vitamin D receptor (VDR). nih.govnih.govsav.sk Upon binding to 1,25(OH)2D3, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid-X receptor (RXR). sav.skwikipedia.orgsci-hub.se This VDR-RXR complex then binds to specific DNA sequences known as vitamin D responsive elements (VDREs) located in the regulatory regions of target genes. nih.govnih.govsav.sk

This binding initiates a cascade of events that ultimately alters the rate of transcription of these genes. nih.govnih.gov The regulation of gene expression by the VDR is not a solitary action but involves the recruitment of a diverse array of large coregulatory protein complexes. nih.govnih.gov These complexes possess enzymatic activities, such as histone acetyltransferases (HATs) and chromatin remodeling capabilities, which modify the chromatin structure to either facilitate or repress transcription. nih.gov The recruitment of these co-regulatory machines is often specific to the gene being regulated. nih.govnih.gov

The influence of 1,25(OH)2D3 on gene expression is widespread, affecting networks of genes in a tissue and cell-specific manner. nih.govnih.gov This targeted gene regulation is central to the diverse biological functions of vitamin D, including mineral metabolism, immune response, and cell growth and differentiation. physiology.orgnih.govnih.gov For instance, in intestinal epithelial cells, 1,25(OH)2D3 regulates genes involved in calcium absorption. nih.gov

Vitamin D Responsive Elements (VDREs) are specific DNA sequences to which the VDR/RXR heterodimer binds to regulate gene transcription. sav.sksci-hub.senih.gov These elements are typically characterized by a direct repeat of two hexameric core binding motifs, separated by a three-nucleotide spacer, known as a DR3-type VDRE. nih.gov

Numerous genes have been identified to contain VDREs in their regulatory regions, including those involved in calcium homeostasis like osteocalcin, osteopontin, and TRPV6, as well as the genes for the enzymes that metabolize vitamin D, CYP24A1 and CYP27B1. nih.govnih.gov The affinity of the VDR-RXR heterodimer for different VDREs can vary, which is a key factor in determining the level of transcriptional response. nih.gov

Interestingly, recent research has revealed a greater complexity in VDRE-mediated gene regulation than previously understood. nih.govnih.gov Multiple VDREs can be located far upstream, downstream, or within the introns of a target gene. nih.govnih.govsci-hub.se For example, in the human CYP24A1 gene, which is strongly induced by 1,25(OH)2D3, functional VDREs have been found not only in the proximal promoter region but also in a cluster of enhancer sites located 50 to 70 kilobases downstream of the gene. nih.govnih.gov This suggests a sophisticated mechanism of gene regulation involving chromatin looping to bring distant regulatory elements into proximity with the gene's transcription start site. sci-hub.se

The modulation of gene expression by the VDR is not a direct consequence of its DNA binding alone. Instead, the VDR acts as a scaffold to recruit large, multi-subunit co-regulatory complexes to the site of transcription. nih.govnih.govresearchgate.net The composition of these complexes can vary depending on the specific gene and cell type, leading to differential gene regulation. nih.govnih.gov

Upon ligand binding, the VDR undergoes a conformational change that creates a surface for interaction with co-activator proteins. nih.govnih.gov These co-activators often possess enzymatic activities that modify chromatin structure, making the DNA more accessible for transcription. A primary example is the steroid receptor co-activator (SRC) family, which can recruit other proteins with histone acetyltransferase (HAT) activity, such as CBP. researchgate.netresearchgate.net Another critical co-regulatory complex is the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter nucleosome positioning. researchgate.net The Mediator complex is another key player that facilitates communication between the VDR and the general transcription machinery, including RNA polymerase II. nih.gov

Conversely, in some instances, the VDR can recruit co-repressor complexes, such as NCoR and SMRT, to negatively regulate gene expression. researchgate.net This dual capability to recruit both co-activators and co-repressors allows for fine-tuned control over the expression of target genes in response to 1,25(OH)2D3.

Vitamin D Responsive Elements (VDREs) Analysis

Comparative Biological Activity of Stereoisomers and Related Analogs

The biological activity of vitamin D compounds is highly dependent on their stereochemistry. Different stereoisomers and synthetic analogs of vitamin D metabolites can exhibit distinct profiles of activity, including their binding affinity to the VDR and their ability to modulate gene expression and cellular processes. nih.govbohrium.comresearchgate.net

For instance, studies on the 26,23-lactones of 1,25-dihydroxyvitamin D3 have shown that the unnatural (23R,25S) stereoisomer is significantly more potent than the natural form in displacing 1,25(OH)2[3H]D3 from its intestinal receptor. nih.gov Similarly, the unnatural (23R,25S)1,25(OH)2D3-26,23-lactone was found to be three times more potent than its natural counterpart in this regard. nih.gov

The biological activities of 20S,23S-dihydroxyvitamin D3 and its 23R epimer have also been compared. These compounds act as biased agonists of the VDR, sharing some but not all of the biological actions of 1,25(OH)2D3. nih.gov Their ability to activate the VDR and their subsequent effects on processes like cell proliferation and inflammation can differ based on the stereochemistry at the C23 position. nih.govbohrium.com

Synthetic analogs with modifications in the A-ring or side chain have also been developed to explore structure-activity relationships. For example, 2α-methyl-substituted analogs of 1α,25-dihydroxyvitamin D3 have been shown to have unique biological activity profiles that depend on the configuration of the hydroxyl groups at C-1 and C-3. researchgate.net These studies highlight the critical role of specific structural features in determining the biological potency and functional selectivity of vitamin D compounds.

In Vivo Animal Model Studies Focusing on Mechanisms

Animal models have been instrumental in elucidating the in vivo mechanisms of action of vitamin D and its metabolites. frontiersin.orgplos.orgphysiology.org These studies have provided valuable insights into the physiological roles of these compounds in various biological processes, including calcium homeostasis, immune regulation, and cell differentiation. frontiersin.orgphysiology.orgnih.gov

For example, studies in mice have demonstrated that 1,25(OH)2D3 can protect against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by suppressing the differentiation and migration of pro-inflammatory TH17 cells. plos.org VDR-knockout mice have been crucial in confirming the VDR's role in mediating the effects of vitamin D. These mice exhibit phenotypes such as increased seizure severity in models of epilepsy, suggesting a neuroprotective role for vitamin D signaling that is independent of its function in calcium metabolism. frontiersin.org

Furthermore, animal models have been used to investigate the indirect mechanisms of gene regulation by 1,25(OH)2D3. For instance, while 1,25(OH)2D3 induces the expression of the phosphaturic hormone FGF23 in bone cells, studies in mice have shown that this induction may be indirect, as the VDR does not directly bind to the Fgf23 gene. mdpi.comphysiology.org

Metabolic Fate and Pharmacokinetics in Animal Systems

The metabolic fate and pharmacokinetic properties of vitamin D metabolites have been extensively studied in animal models, particularly in rats. researchgate.netnih.gov These studies are crucial for understanding the distribution, clearance, and transformation of these compounds in the body.

One such study examined the in vivo metabolism of 24,25-dihydroxyvitamin D3 in vitamin D3-replete rats. researchgate.netnih.gov After administration, the clearance of 24,25-dihydroxyvitamin D3 from the plasma, liver, and kidney followed a two-compartment model. researchgate.netnih.gov The disappearance from plasma was characterized by a rapid initial phase with a half-life of 0.55 hours, followed by a much slower phase with a half-life of 73.8 hours. researchgate.netnih.gov

The study also identified two primary lipid-soluble metabolites of 24,25-dihydroxyvitamin D3: 24-oxo-25-hydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3. researchgate.netnih.gov These metabolites were found to circulate at very low concentrations in the plasma. researchgate.netnih.gov Such pharmacokinetic studies provide essential data on the half-life and metabolic pathways of vitamin D compounds, which is critical for understanding their physiological regulation and duration of action.

Investigation in Genetically Modified Animal Models (e.g., Cyp24a1 knockout rats/mice)

The role of the enzyme CYP24A1 in the metabolism of vitamin D3, including the C-23 hydroxylation pathway that produces 23S,25-Dihydroxyvitamin D3 (23S,25(OH)₂D₃), has been significantly clarified through research using genetically modified animal models. Specifically, studies on rats and mice with a non-functional or "knockout" Cyp24a1 gene have provided direct evidence of this enzyme's function.

Inactivation of the Cyp24a1 gene in mice leads to a severely impaired ability to catabolize both 25-hydroxyvitamin D3 (25(OH)D₃) and the active hormone 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃). oup.comoup.com This confirms that CYP24A1 is the primary enzyme responsible for initiating the degradation of these crucial vitamin D metabolites. oup.com In Cyp24a1-null mice, the metabolic clearance of 1α,25(OH)₂D₃ is profoundly retarded, demonstrating the enzyme's critical role in regulating the half-life and intracellular concentration of the active vitamin D hormone. oup.comoup.com

More specific insights into the C-23 pathway have been gained from studies using Cyp24a1 knockout (KO) rats generated via the CRISPR/Cas9 system. nih.govnih.gov These studies directly investigated the metabolic fate of pathway intermediates. When 23S,25(OH)₂D₃ was administered to Cyp24a1 KO rats, further conversion to its subsequent metabolites, 23,25,26-trihydroxyvitamin D3 (23,25,26(OH)₃D₃) and 25-hydroxyvitamin D3-26,23-lactone, was not observed. nih.govnih.gov This finding strongly indicates that CYP24A1 is the enzyme responsible for the metabolic step converting 23S,25(OH)₂D₃ to 23,25,26(OH)₃D₃. nih.gov

Interestingly, these experiments also revealed the involvement of other enzymes. When the next metabolite in the sequence, 23S,25R,26(OH)₃D₃, was administered to the Cyp24a1 KO rats, it was successfully converted to 25(OH)D₃-26,23-lactone. nih.govnih.gov This demonstrated that an enzyme other than CYP24A1 must catalyze this final step. Further investigation identified enzymes from the CYP3A family as being responsible for the conversion of 23,25,26(OH)₃D₃ into the lactone. nih.govnih.gov

The following table summarizes the key findings from metabolic studies in Cyp24a1 knockout rats.

| Compound Administered | Animal Model | Metabolites Detected in Plasma | Conclusion |

|---|---|---|---|

| 23S,25(OH)₂D₃ | Cyp24a1 KO Rat | None (No 23,25,26(OH)₃D₃ or 25(OH)D₃-26,23-lactone) | CYP24A1 is required for the conversion of 23S,25(OH)₂D₃ to 23,25,26(OH)₃D₃. nih.govnih.gov |

| 23S,25R,26(OH)₃D₃ | Cyp24a1 KO Rat | 25(OH)D₃-26,23-lactone | An enzyme other than CYP24A1 (identified as CYP3A) converts 23,25,26(OH)₃D₃ to its lactone form. nih.govnih.gov |

| 25(OH)D₃ | Wild-Type Rat | Multiple metabolites including 25(OH)D₃-26,23-lactone | The full metabolic pathway is active in the presence of functional CYP24A1. nih.gov |

| 25(OH)D₃ | Cyp24a1 KO Rat | None of the five major metabolites seen in wild-type rats | CYP24A1 is essential for the primary catabolic pathways of 25(OH)D₃. nih.gov |

Role in Organ-Specific Metabolism (e.g., kidney, liver, intestine)

The metabolism of vitamin D3 and its derivatives, including the C-23 oxidation pathway that involves this compound, is not uniformly distributed throughout the body. Research has identified specific organs as key sites for these enzymatic conversions, primarily the kidney and intestine.

The kidney is recognized as the principal organ for producing the two main dihydroxylated metabolites, 1α,25(OH)₂D₃ and 24,25-dihydroxyvitamin D₃. oup.com However, the enzymatic machinery for further catabolism, including the C-23 pathway, is also prominently located in vitamin D target tissues. acs.org Studies using tissue homogenates from both chicks and rats have demonstrated that the intestine and kidney are the primary sites for the C-23 oxidation pathway of 1,25(OH)₂D₃. nih.gov In contrast, the liver shows minimal to no activity for this specific metabolic route. nih.gov

Kinetic studies comparing the C-23 pathway to the more established C-24 oxidation pathway in chick intestinal homogenates revealed that the C-23 pathway may be the predominant route of metabolism in that tissue under the experimental conditions. nih.gov This highlights the physiological importance of local metabolism within target organs to control the cellular levels of active vitamin D hormones. nih.gov

The relative activity of the C-23 oxidation pathway in different tissues from vitamin D-replete chicks is detailed in the table below.

| Organ | Relative C-23 Oxidation Pathway Enzyme Activity |

|---|---|

| Intestine | 18 nih.gov |

| Kidney | 3 nih.gov |

| Liver | <1 nih.gov |

While the liver is the main site for the initial 25-hydroxylation of vitamin D3 to form 25(OH)D₃, its role in the subsequent C-23 oxidation pathway is negligible. nih.govmdpi.comphysiology.org Research on organ-specific knockout mice has further clarified these distinct roles, showing that renal Cyp24a1 is critical for regulating systemic levels of vitamin D, whereas intestinal Cyp24a1 exerts independent, local control over vitamin D action within the gut. jci.org This organ-specific metabolic activity ensures that tissues can modulate their response to vitamin D locally, in addition to the systemic control managed by the kidneys. jci.orgnih.gov

Analytical Methodologies for Research on 23s,25 Dihydroxyvitamin D3

Sample Preparation and Extraction Techniques

The initial and most critical step in the analytical workflow is the effective extraction of 23S,25-Dihydroxyvitamin D3 from the sample matrix. This involves releasing the metabolites from binding proteins and removing interfering substances like phospholipids. amegroups.orgcore.ac.uk The two most common techniques employed for this purpose are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). amegroups.org

Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely utilized technique for the cleanup and concentration of vitamin D metabolites from biological samples. amegroups.org This method exploits the affinity of the analytes for a solid sorbent material, allowing for the separation from matrix components. amegroups.org SPE is often preferred for its potential for automation, which is advantageous for high-throughput clinical analysis. google.com

The process typically begins with protein precipitation to release the vitamin D metabolites from VDBP, often using organic solvents like acetonitrile (B52724) or methanol (B129727). amegroups.orgitspsolutions.comthermofisher.com The resulting supernatant is then loaded onto an SPE cartridge. Reversed-phase sorbents, such as C8 or C18, are commonly used, which retain the hydrophobic vitamin D metabolites while allowing more polar interferences to be washed away. itspsolutions.comnih.gov For instance, a method for analyzing vitamin D metabolites in urine, including 23,25(OH)₂D₃, utilized reversed-phase SPE (C18) after enzymatic treatment to cleave glucuronide conjugates. nih.gov

A detailed SPE protocol for 25-hydroxyvitamin D and its epimers involves the following steps:

Protein Precipitation: Methanol is added to the sample, which is then vortexed and centrifuged. lcms.cz

Loading: The supernatant is diluted with water and loaded onto a hydrophobic reversed-phase (HRP) SPE plate. thermofisher.comlcms.cz

Washing: The SPE wells are washed with solutions like water and 40% methanol to remove interferences. lcms.cz

Elution: The target analytes are eluted with a stronger organic solvent, such as methanol. lcms.cz

This fritless SPE design allows for robust processing with low elution volumes, potentially eliminating the need for a sample evaporation step. lcms.cz

Table 1: Example of an SPE Protocol for Vitamin D Metabolites

| Step | Procedure | Reagents |

|---|---|---|

| Sample Pre-treatment | Protein precipitation and release from VDBP. | Methanol, Zinc Sulfate itspsolutions.comlcms.cz |

| Conditioning | SPE cartridge is prepared for sample loading. | Methanol itspsolutions.com |

| Loading | Supernatant from the pre-treated sample is loaded. | Sample diluted in water lcms.cz |

| Washing | Removal of interfering substances. | Water, 40% Methanol lcms.cz |

| Elution | Recovery of the purified analytes. | Methanol, Acetonitrile itspsolutions.comlcms.cz |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic and effective method for isolating vitamin D metabolites based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. amegroups.org LLE is noted for its high recovery rates, with some studies finding it superior to SPE in this regard.

A typical LLE procedure involves:

Protein Precipitation: As with SPE, the sample is first treated to precipitate proteins and release the bound metabolites. Solvents like acetonitrile are commonly used. nih.gov

Extraction: An organic solvent or a mixture of solvents, such as hexane, ethyl acetate (B1210297), or dichloromethane, is added to the sample. nih.govanalis.com.my The mixture is vigorously vortexed to facilitate the transfer of the lipophilic vitamin D metabolites into the organic phase.

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

Collection and Evaporation: The organic layer containing the analytes is collected. This step may be repeated to maximize recovery. nih.gov The pooled organic phases are then evaporated to dryness under a stream of nitrogen gas.

Reconstitution: The dry residue is redissolved in a suitable solvent for chromatographic analysis.

Various solvent systems have been tested for LLE, with mixtures like hexane/dichloromethane (1:1, v/v) and hexane/ethyl acetate (50:50) demonstrating optimal extraction recovery for vitamin D metabolites. amegroups.org

Table 2: Comparison of LLE Solvent Systems

| Solvent System | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Hexane/Dichloromethane (1:1, v/v) | Serum | Optimum extraction recovery. | |

| Hexane | Plasma | ~100% recovery with three extraction steps. analis.com.my | analis.com.my |

| Ethyl Acetate / Hexane (30:70, v/v) | Aqueous Humor | Single LLE step sufficient for analysis. nih.gov | nih.gov |

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic separation is necessary to resolve this compound from other metabolites and isomers before detection. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. who.int

High-Performance Liquid Chromatography (HPLC)

HPLC is considered the premier method for the separation, identification, and quantification of various vitamin D components and their metabolites. who.int Early research successfully used both straight-phase and reversed-phase HPLC to isolate and purify 23,25-dihydroxyvitamin D3 from in vitro incubation mixtures. nih.gov

Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. amegroups.orgbrieflands.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A typical mobile phase for vitamin D analysis consists of a mixture of organic solvents like methanol or acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry. amegroups.organalis.com.my

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes and higher pressures, offers superior speed, resolution, and sensitivity compared to conventional HPLC, making it a preferred technique. amegroups.org

Advanced Chromatographic Column Chemistries for Isomer Separation

A significant analytical challenge in vitamin D research is the separation of isomeric and isobaric compounds, such as the C3-epimer of 25-hydroxyvitamin D3, which co-elute with standard C18 columns and have identical mass spectra. amegroups.orgresearchgate.net The accurate quantification of this compound also requires separation from its stereoisomers and other dihydroxy-metabolites. nih.gov To address this, advanced column chemistries have been developed.

Pentafluorophenyl (PFP) Columns: PFP columns have proven effective in achieving chromatographic resolution of vitamin D isomers, including the separation of 3-epi-25(OH)D₃ from 25(OH)D₃. lcms.czresearchgate.net These columns offer unique selectivity based on multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions.

Cyano (CN) Columns: Cyano-propyl (SB-CN) columns are another alternative to traditional C18 phases for isomer separation. researchgate.net

Carbon-Based Columns: Porous graphitic carbon columns, such as the Supel™ Carbon LC, demonstrate the ability to resolve structural isomers, successfully baseline-separating 25-hydroxyvitamin D2 and D3 from their respective epimers. sigmaaldrich.com

Charged Surface Hybrid (CSH) Columns: These columns, which feature a low-level positive surface charge, provide enhanced peak shape for basic compounds under low-ionic-strength mobile phase conditions. A method using a CSH C18 column, notably cooled to 15°C, achieved the chromatographic resolution of ten different vitamin D forms, including 23R,25(OH)₂D₃ and C3-epimers. escholarship.org

Table 3: Chromatographic Columns for Isomer Separation

| Column Chemistry | Key Feature | Application Example | Reference |

|---|---|---|---|

| Pentafluorophenyl (PFP) | Unique selectivity for isomers | Separation of 25OHD₃ and its C3-epimer. lcms.cz | lcms.czresearchgate.net |

| Supel™ Carbon LC | Resolution of structural isomers | Baseline separation of D2/D3 metabolites and their epimers. sigmaaldrich.com | sigmaaldrich.com |

| Charged Surface Hybrid (CSH) C18 | Improved peak shape; separation at low temp. | Separation of 10 vitamin D forms, including epimers. escholarship.org | escholarship.org |

Spectrometric Identification and Quantification

The final step in the analytical process is the detection and quantification of the separated analytes. Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS/MS), is the gold standard due to its high sensitivity and specificity. bham.ac.uk

Initial identification of 23,25-dihydroxyvitamin D3 was confirmed using a combination of ultraviolet (UV) absorption spectrophotometry and mass spectrometry. nih.gov While UV detection can be used, its specificity is limited compared to MS. iiarjournals.org

LC-MS/MS methods involve an ionization source to create charged molecules, a mass analyzer to separate ions based on their mass-to-charge ratio (m/z), and a detector.

Ionization Techniques: For vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used. amegroups.org APCI is often preferred for dihydroxy-metabolites as it can reduce matrix effects and improve sensitivity compared to ESI. amegroups.org Atmospheric Pressure Photoionization (APPI) has also been used for its specificity and sensitivity in analyzing dihydroxyvitamin D forms. thermofisher.com

Quantification: In tandem mass spectrometry (MS/MS), a specific precursor ion for the analyte of interest is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces chemical noise. thermofisher.com For quantitative accuracy, stable isotope-labeled internal standards (e.g., D6-25OHD3) are added to the sample at the beginning of the preparation process to correct for analyte loss during extraction and for variations in ionization efficiency. google.comlcms.cz

The complete chromatographic separation of isomers is critical, as even with MS/MS, isobaric compounds like 4β,25(OH)₂D₃ can interfere with the determination of 1α,25(OH)₂D₃ if they are not resolved. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites, including this compound. rsc.org This is due to its high sensitivity and specificity, which allows for the detection of low concentration analytes in complex biological matrices. nih.govnih.gov The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection and quantification provides a robust platform for analysis. rsc.org Methods have been developed for the simultaneous analysis of multiple vitamin D metabolites, which can offer a more comprehensive understanding of vitamin D status. nih.govbham.ac.uk

The choice of ionization technique is critical in LC-MS/MS analysis of vitamin D metabolites. The two most commonly employed methods are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). rsc.orgamegroups.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is suitable for a wide range of molecules, including the polar vitamin D metabolites. amegroups.orgsemanticscholar.org It is frequently used in methods that involve derivatization to enhance ionization efficiency. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is often preferred for the analysis of less polar compounds and can provide better sensitivity for some vitamin D metabolites without the need for derivatization. amegroups.orgresearchgate.net It has been shown to reduce matrix effects and improve sensitivity for dihydroxyvitamin D metabolites. amegroups.org

The selection between ESI and APCI depends on the specific goals of the analysis, the nature of the analyte, and the complexity of the sample matrix. amegroups.orgsemanticscholar.org

To ensure the accuracy and reproducibility of LC-MS/MS measurements, internal standards and Multiple Reaction Monitoring (MRM) are essential components of the methodology.

Internal Standards: Isotopically labeled internal standards, such as deuterated or ¹³C-labeled analogs of the target analyte, are added to samples at a known concentration before processing. lcms.cznist.gov These standards behave similarly to the analyte during extraction and ionization, allowing for the correction of any sample loss or matrix effects, thereby improving the accuracy of quantification. lcms.cz For instance, d6-24,25(OH)₂D₃ has been used as an internal standard in the analysis of dihydroxyvitamin D metabolites. lcms.cz

Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive data acquisition mode used in tandem mass spectrometry. rsc.orgnih.gov In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. nih.gov This process of monitoring specific precursor-to-product ion transitions significantly reduces background noise and increases the specificity of detection, allowing for accurate quantification even at very low concentrations. rsc.orgnih.gov

| Parameter | Description | Relevance to this compound Analysis |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact, ionized this compound molecule (or its derivative). | Selected in the first quadrupole for isolation from other ions. |

| Product Ion (Q3) | The m/z of a specific fragment ion generated from the precursor ion in the collision cell. | Selected in the third quadrupole for detection, providing high specificity. |

| Collision Energy | The energy applied in the collision cell to induce fragmentation of the precursor ion. | Optimized to maximize the production of the desired product ion. |

| Internal Standard | An isotopically labeled version of this compound. | Added to samples to correct for analytical variability. |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

Ultraviolet Absorption Spectrophotometry

Ultraviolet (UV) absorption spectrophotometry is a classical analytical technique that has been used for the identification and quantification of vitamin D and its metabolites. nih.govsigmaaldrich.comwho.int Vitamin D compounds exhibit a characteristic UV absorption spectrum due to the conjugated diene system in their structure, with an absorption maximum typically around 265 nm. who.intresearchgate.net

While UV spectrophotometry is a relatively simple and cost-effective method, its application for the direct analysis of this compound in biological samples is limited. who.int This is because it lacks the specificity to distinguish between different vitamin D metabolites, which often have very similar UV spectra. who.int Therefore, it is most effective when used in conjunction with a powerful separation technique like high-performance liquid chromatography (HPLC), which can isolate the compound of interest before UV detection. nih.govwho.int The purity of a sample can be assessed by its UV spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including vitamin D metabolites. nih.govresearchgate.net NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its structure. nih.gov

In the context of this compound research, NMR has been instrumental in confirming the structure of newly synthesized or isolated metabolites. researchgate.net Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments like COSY, HSQC, and HMBC, are used to assign the chemical shifts of all protons and carbons in the molecule, thereby verifying its identity and stereochemistry. researchgate.net While NMR is not typically used for routine quantification due to its lower sensitivity compared to LC-MS/MS, quantitative NMR (qNMR) can be employed for the absolute content determination of reference standards. nih.gov

Challenges in Analytical Research

The analytical research of this compound is not without its difficulties. The primary challenges stem from the need to differentiate this specific compound from a multitude of other structurally related vitamin D metabolites that may be present in biological samples.

Resolution of Epimers and Stereoisomers

A significant analytical challenge in vitamin D research is the separation and accurate quantification of epimers and stereoisomers. researchgate.net Epimers are stereoisomers that differ in the configuration at only one chiral center. researchgate.net In the case of vitamin D metabolites, C-3 epimers are of particular concern. researchgate.net

Sensitivity for Low-Concentration Metabolites

A major hurdle in the analysis of many vitamin D metabolites, including likely this compound, is their presence in very low concentrations in biological matrices like serum and plasma. amegroups.orgresearchgate.net For instance, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the active form of vitamin D3, circulates at picomolar concentrations, making its accurate measurement a significant analytical challenge. nih.govmedscape.com

To overcome the low sensitivity for these trace-level compounds, several strategies are employed in LC-MS/MS methodologies:

Derivatization: This is a common technique used to enhance the ionization efficiency and sensitivity of vitamin D metabolites. amegroups.orgrsc.org Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly amplify the signal, enabling the detection of low-concentration metabolites. researchgate.netnih.gov This approach has been successfully used to achieve a limit of quantification (LOQ) for 1,25(OH)₂D₃ as low as 1.2 pg/mL. nih.gov

Sample Preparation and Extraction: Effective sample preparation is critical to concentrate the analyte and remove interfering substances. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. bham.ac.ukcore.ac.uk Supported liquid-liquid extraction (SLE) is a more recent technique that offers reduced sample preparation time. bham.ac.uk Some methods also incorporate an immunopurification step to specifically enrich the target analyte, thereby reducing interference from isobaric compounds. nih.gov

Advanced Instrumentation: The use of high-resolution mass spectrometers, such as quadrupole-time-of-flight (Q-TOF) systems, can improve selectivity and sensitivity. iiarjournals.org Additionally, techniques like differential ion mobility separation can further enhance sensitivity, allowing for the detection of very low abundant metabolites. researchgate.net

The table below summarizes the limits of quantification (LOQ) achieved for various vitamin D metabolites using sensitive LC-MS/MS methods, highlighting the challenges and advancements in detecting low-concentration species.

| Metabolite | Limit of Quantification (LOQ) | Analytical Method Highlights |

| 25-hydroxyvitamin D3 (25(OH)D3) | 7.5 nmol/L | Commercial LC-MS/MS method. d-nb.info |

| 25-hydroxyvitamin D2 (25(OH)D2) | 3.5 nmol/L | Commercial LC-MS/MS method. d-nb.info |

| 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) | 1.2 pg/mL (3 pmol/L) | Immunoaffinity extraction with derivatization. nih.gov |

| 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) | 0.6 pg/mL (1.5 pmol/L) | Immunoaffinity extraction with derivatization. nih.gov |

Matrix Effects and Interferences

Matrix effects are a significant challenge in LC-MS/MS analysis of biological samples. nih.gov These effects arise from co-eluting endogenous components of the sample matrix (e.g., lipids, phospholipids) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netnih.gov The lipophilic nature of vitamin D metabolites makes them particularly susceptible to matrix effects. nih.gov

Several strategies are employed to mitigate matrix effects:

Chromatographic Separation: Optimizing the liquid chromatography step is crucial to separate the analyte of interest from interfering matrix components. iiarjournals.org The use of specific columns, such as pentafluorophenyl columns, can aid in separating isomers and reducing interference. researchgate.net

Sample Preparation: Thorough sample clean-up is essential. Protein precipitation, while a common first step, can be associated with the extraction of phospholipids, which are known to cause matrix effects. bham.ac.uk Techniques like LLE and SLE are effective at removing these interferences. bham.ac.uk

Use of Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte is a powerful tool to compensate for matrix effects. researchgate.net These standards experience the same ionization suppression or enhancement as the analyte, allowing for accurate correction during data analysis.

Method Validation: Rigorous method validation is necessary to assess and minimize matrix effects. nih.gov This involves analyzing spiked samples in the presence and absence of the matrix to quantify the extent of ion suppression or enhancement. nih.gov Studies have shown that with proper optimization, matrix effects can be rendered insignificant. nih.gov

Interferences can also arise from structurally similar compounds, such as isomers and epimers, which may have the same mass and similar chromatographic behavior. iiarjournals.orgiiarjournals.org For example, the C3-epimer of 25(OH)D₃ can interfere with its measurement if not chromatographically resolved. researchgate.net The high selectivity of LC-MS/MS, particularly with high-resolution instruments, is advantageous in differentiating such closely related compounds. nih.govbham.ac.uk

The table below outlines common sources of matrix effects and interference in vitamin D analysis and the corresponding mitigation strategies.

| Source of Interference | Description | Mitigation Strategy |

| Phospholipids | Co-extracted from the biological matrix, causing ion suppression. | Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE). bham.ac.uk |

| Isobaric Compounds | Compounds with the same mass as the analyte. | High-resolution mass spectrometry, specific MS/MS transitions. iiarjournals.org |

| Epimers (e.g., 3-epi-25(OH)D₃) | Stereoisomers that can co-elute and interfere with quantification. | Chiral chromatography, optimized chromatographic separation. researchgate.netnih.gov |

| Other Vitamin D Metabolites | Cross-reactivity in less specific methods. | High-selectivity of LC-MS/MS allows for differentiation. nih.govbham.ac.uk |

Future Academic Research Directions

Discovery and Characterization of Unidentified Enzymes in 23S,25-Dihydroxyvitamin D3 Metabolism

The metabolic cascade of vitamin D is complex, involving multiple cytochrome P450 (CYP) enzymes. While CYP24A1 is recognized as the primary enzyme responsible for the catabolism of both 25(OH)D and 1,25(OH)2D through both C24 and C23 hydroxylation pathways, there is evidence suggesting the involvement of other, yet to be fully characterized, enzymes. mdpi.comoup.com

Future research will likely focus on identifying and characterizing these unknown enzymes. For instance, while CYP2R1 is considered the major 25-hydroxylase, studies in Cyp2r1 knockout mice have shown that a significant level of 25-hydroxyvitamin D3 is still produced, indicating the existence of at least one other 25-hydroxylase. pnas.org Similarly, the enzyme responsible for the initial 26-hydroxylation step in the pathway leading to the formation of 1α,25(OH)2D3-26,23-lactone has not been cloned or extensively studied, though it is presumed to be a cytochrome P450 enzyme. acs.org

Furthermore, alternative metabolic pathways for vitamin D3, initiated by enzymes like CYP11A1, have been discovered. mdpi.comnih.gov These pathways produce a variety of hydroxylated metabolites, some of which may serve as substrates for further modification, including 23S-hydroxylation. The exploration of these non-canonical pathways is essential for a complete understanding of the vitamin D metabolome.

A key area of investigation will be to determine if enzymes other than CYP24A1 can catalyze the 23S-hydroxylation of vitamin D metabolites. This will involve screening candidate enzymes, such as other members of the CYP family that are known to metabolize steroids and other lipophilic molecules.

Advanced Structural Biology of this compound Metabolizing Enzymes and VDR Complexes

Understanding the three-dimensional structure of the enzymes that metabolize this compound is critical for elucidating their function and for the development of targeted therapies. The crystal structure of rat CYP24A1 has provided valuable insights into substrate recognition and the catalytic mechanism. nih.gov However, there are species-specific differences in CYP24A1 activity; for example, human CYP24A1 exhibits both C23 and C24 oxidation pathways, while the rat enzyme shows almost no C23 oxidation. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues that play a crucial role in determining this substrate orientation. nih.gov

Future research should aim to obtain high-resolution crystal structures of human CYP24A1 in complex with this compound and other relevant substrates. This would provide a more precise understanding of the molecular interactions that govern substrate specificity and catalytic activity.

Equally important is the structural analysis of the vitamin D receptor (VDR) in complex with this compound. The VDR is a nuclear receptor that mediates the genomic actions of 1,25(OH)2D3. proteopedia.orgnih.gov While 1,25(OH)2D3 is the high-affinity ligand for the VDR, other metabolites, including this compound, may also bind to the receptor, potentially modulating its activity. X-ray crystallography studies of the VDR ligand-binding domain in complex with various ligands have revealed how different compounds can induce distinct conformational changes in the receptor, leading to differential gene expression. proteopedia.orgrcsb.org Determining the crystal structure of the VDR bound to this compound will be crucial for understanding its potential to act as a VDR agonist or antagonist.

Comprehensive Metabolomics Profiling in Diverse Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the complexities of the vitamin D metabolome. mdpi.commdpi.com Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have made it possible to detect and quantify a wide range of vitamin D metabolites, including this compound, in various biological samples. researchgate.net

Future research should employ comprehensive metabolomics profiling to investigate the presence and concentration of this compound and its downstream metabolites in diverse biological systems. This includes:

Different Tissues and Cell Types: Analyzing the vitamin D metabolome in various tissues (e.g., kidney, intestine, bone, immune cells) will help to identify sites of this compound synthesis and action.

Different Physiological and Pathological States: Comparing the metabolomic profiles of healthy individuals with those of patients with various diseases (e.g., chronic kidney disease, osteoporosis, cancer, autoimmune disorders) may reveal associations between altered this compound metabolism and disease pathogenesis. researchgate.netfrontiersin.org

Different Populations: Investigating the influence of factors such as age, sex, ethnicity, and genetic variations in vitamin D metabolizing enzymes on the this compound profile. nih.govcambridge.org

These studies will generate large datasets that can be used to identify novel biomarkers for vitamin D status and disease risk, and to gain a more holistic understanding of the role of the C23-hydroxylation pathway in health and disease.

Elucidating the Full Extent of Physiological and Regulatory Roles of this compound and its Novel Metabolites

While the primary function of the vitamin D endocrine system is the regulation of calcium and phosphate (B84403) homeostasis, it is now clear that vitamin D has a wide range of "non-classical" effects, including roles in immune modulation, cell proliferation and differentiation, and cardiovascular health. mdpi.commedscape.commdpi.com The extent to which this compound and its metabolites contribute to these effects is largely unknown.

A key area for future research is to elucidate the physiological and regulatory roles of this compound. This will involve a multi-pronged approach:

In Vitro Studies: Using cell culture models to investigate the effects of this compound on various cellular processes, such as gene expression, cell signaling, and proliferation. These studies can help to identify potential target genes and pathways that are regulated by this metabolite.

In Vivo Studies: Utilizing animal models to examine the systemic effects of this compound. This could involve administering the compound to animals and monitoring its effects on various physiological parameters, such as bone metabolism, immune function, and cardiovascular health.

Interaction with Nuclear Receptors: Investigating the ability of this compound to bind to and activate not only the VDR but also other nuclear receptors, such as the retinoid X receptor (RXR) and the aryl hydrocarbon receptor (AhR). mdpi.com This could reveal novel mechanisms of action for this metabolite.

A particularly interesting area of investigation is the potential role of this compound in the formation of the biologically active 1,25(OH)2D3-26,23-lactone. oup.comnih.gov Further research is needed to fully delineate this pathway and to determine the physiological significance of the lactone.

Development of Novel Research Tools and Genetic Models for Metabolic Studies

Advancing our understanding of this compound metabolism and function will require the development of new and improved research tools. This includes:

Highly Specific Antibodies and Immunoassays: The development of monoclonal antibodies that are highly specific for this compound will enable the development of sensitive and specific immunoassays for its quantification in biological samples.

Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled internal standards for this compound and its metabolites is essential for accurate quantification by LC-MS/MS.

Fluorescent Probes: The creation of fluorescently labeled analogs of this compound could be used to visualize its uptake and subcellular localization in living cells.

In addition to these tools, the development of novel genetic models will be crucial for dissecting the in vivo roles of the C23-hydroxylation pathway. This includes:

Gene-Edited Cell Lines: Using CRISPR/Cas9 technology to create cell lines with targeted deletions or mutations in the genes encoding for enzymes involved in this compound metabolism. These cell lines can be used to study the specific contributions of these enzymes to the vitamin D metabolome.

Knockout and Transgenic Animal Models: The generation of animal models that lack or overexpress specific enzymes in the C23-hydroxylation pathway will be invaluable for studying the physiological consequences of altered this compound metabolism. researchgate.net

These advanced research tools and genetic models will provide powerful platforms for investigating the intricate details of this compound metabolism and for uncovering its full range of biological functions.

Q & A

Basic Research Questions

Q. What is the metabolic pathway leading to the formation of 23S,25-dihydroxyvitamin D3, and how does it differ from other vitamin D3 metabolites?

- This compound is synthesized via hydroxylation of 25-hydroxyvitamin D3 (25(OH)D3) at the C-23 position. This step occurs in the kidney and other tissues, mediated by cytochrome P450 enzymes (e.g., CYP24A1). Unlike 1α,25-dihydroxyvitamin D3 (the active hormone), which regulates calcium homeostasis, this compound is part of the C-24 oxidation pathway that facilitates vitamin D3 catabolism .

- Methodological Insight : To study this pathway, use isotope-labeled 25(OH)D3 in in vitro kidney homogenate assays or in vivo pharmacokinetic models. LC-MS/MS with derivatization (e.g., DMEQ-TAD) is critical for distinguishing hydroxylation products .

Q. How can researchers accurately quantify this compound in biological samples, and what are the key analytical challenges?

- Simultaneous quantification of this compound and other metabolites (e.g., 24,25-dihydroxyvitamin D3) requires high-sensitivity LC-MS/MS with chemical derivatization (e.g., PIPTAD) to enhance ionization and resolve structural isomers. Key challenges include low circulating concentrations (nM range) and interference from epimers like 3-epi-25(OH)D3 .

- Methodological Insight : Validate assays using standardized reference materials (e.g., NIST SRM 972a) and account for matrix effects by spiking deuterated internal standards (e.g., d6-25(OH)D3) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the antagonistic activity of this compound derivatives on the vitamin D receptor (VDR)?

- Lactam/lactone analogues of this compound (e.g., TEI-9647, DLAM-1P) act as VDR antagonists by disrupting VDR-RXR heterodimerization and coactivator recruitment. Species-specific effects are observed: TEI-9647 antagonizes human VDR but acts as an agonist in rodents due to differences in VDR’s ligand-binding domain (C403/C410 residues in humans) .

- Methodological Insight :

- Use luciferase reporter assays in human (HL-60) and rodent cells to compare transcriptional activity.

- Perform competitive binding assays with radiolabeled 1α,25(OH)₂D3 to measure antagonist affinity .

Q. How do structural modifications (e.g., lactam vs. lactone) in this compound analogues influence their antagonistic potency?

- Lactam derivatives (e.g., DLAM-2P) exhibit higher VDR binding affinity than lactones (e.g., TEI-9647) due to enhanced hydrophobic interactions with the VDR ligand-binding pocket. For example, DLAM-2P has a 3-fold higher affinity than DLAM-1P, attributed to the phenethyl group optimizing steric complementarity .

- Methodological Insight :

- Synthesize analogues via stereoselective hydroxylation and lactamization, confirmed by NMR and X-ray crystallography.

- Compare IC₅₀ values in osteoclastogenesis inhibition assays using human bone marrow cultures .

Q. What contradictions exist in the functional roles of this compound across different tissues, and how can they be resolved experimentally?

- While this compound is primarily a catabolite, emerging evidence suggests tissue-specific roles. For example, it modulates osteoblast-osteoclast crosstalk but lacks calcium-mobilizing activity in the intestine. Contradictions arise from overlapping enzymatic pathways (e.g., CYP24A1/CYP3A4) and assay variability .

- Methodological Insight :

- Use tissue-specific knockout models (e.g., Cyp24a1⁻/⁻ mice) to isolate metabolic pathways.

- Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map tissue-specific vitamin D3 interactomes .

Key Research Gaps

- The role of this compound in non-classical tissues (e.g., brain, immune cells) remains underexplored.

- Standardized protocols for differentiating epimers and quantifying low-abundance metabolites in complex matrices are needed.

Retrosynthesis Analysis